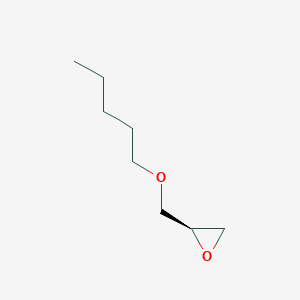

(R)-(+)-Glycidyl pentyl ether

概要

説明

(2R)-2-(pentoxymethyl)oxirane is a chiral epoxide compound characterized by the presence of an oxirane ring and a pentoxymethyl group. Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly reactive due to the ring strain in their structure. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various chemical processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(pentoxymethyl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Prilezhaev reaction, where an alkene reacts with a peracid, such as peroxyacetic acid or peroxyformic acid, to form the epoxide . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of (2R)-2-(pentoxymethyl)oxirane may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for example, can be used to achieve a more controlled and sustainable synthesis compared to traditional batch processes . These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

(2R)-2-(pentoxymethyl)oxirane undergoes various types of chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents to form diols or other oxygenated products.

Reduction: Reductive ring-opening can yield alcohols or other reduced compounds.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield diols, while nucleophilic substitution with an amine can produce amino alcohols.

科学的研究の応用

Polymer Chemistry

Reactive Diluents in Epoxy Resins

- (R)-(+)-Glycidyl pentyl ether is primarily used as a reactive diluent in epoxy formulations. It helps reduce the viscosity of uncured resins, facilitating easier processing and application in adhesives and coatings. This property is crucial for achieving optimal performance in applications such as automotive coatings and electronic encapsulation.

Modification of Biopolymers

- The compound can modify biopolymers like starch and cellulose ethers. By disrupting hydrogen bonding and introducing hydrophobic groups, it enhances the rheological properties of these materials, making them suitable for personal care products such as shampoos and conditioners .

Crosslinking Agents

- In the production of superabsorbent polymers, this compound acts as a crosslinking agent, improving absorbency under load while minimizing gel-blocking effects. This application is particularly relevant in the manufacturing of hygiene products like diapers .

Pharmaceutical Applications

Intermediate in Drug Synthesis

- This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its reactive nature allows for the incorporation of this compound into larger molecular frameworks necessary for therapeutic efficacy. For instance, it can be utilized in the development of β-blockers and other active pharmaceutical ingredients (APIs) .

Antiviral and Antimalarial Compounds

- Recent studies have indicated that derivatives of this compound can be synthesized to create compounds with antiviral and antimalarial properties, expanding its application in medicinal chemistry .

Chemical Intermediates

Versatile Chemical Linker

- The compound can act as a chemical linker due to its dual functional groups, enabling covalent bonding in various chemical reactions. This property is beneficial for creating complex molecular architectures in organic synthesis .

Scavenger in Chlorinated Solvents

- In solvent systems, this compound functions as an acid scavenger, enhancing stability and performance by neutralizing acidic species that may compromise solvent integrity .

Textile Industry

Surface Modification

- Textiles treated with this compound exhibit improved dye adhesion through permanent chemisorption processes, enhancing color fastness and overall durability of textile products .

Data Table: Applications Overview

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Polymer Chemistry | Reactive diluent in epoxy resins | Reduced viscosity for easier processing |

| Biopolymer Modification | Enhancing properties of starch/cellulose ethers | Improved rheological properties |

| Pharmaceutical Synthesis | Intermediate for APIs | Facilitates synthesis of therapeutic agents |

| Chemical Intermediates | Scavenger in chlorinated solvents | Enhanced stability |

| Textile Industry | Surface modification for improved dye adhesion | Increased color fastness |

Case Studies

-

Epoxy Resin Development

- A study demonstrated that incorporating this compound into epoxy systems significantly improved mechanical properties such as tensile strength and flexibility compared to traditional formulations without this diluent.

-

Pharmaceutical Synthesis

- Research published on the synthesis of a new β-blocker highlighted how this compound was used as an intermediate, showcasing its role in creating compounds with enhanced therapeutic profiles.

-

Textile Treatment Innovations

- A case study on textile dyes indicated that fabrics treated with this compound showed a marked improvement in dye retention under various washing conditions, illustrating its effectiveness as a surface modifier.

作用機序

The mechanism of action of (2R)-2-(pentoxymethyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the oxirane ring. This ring-opening reaction can proceed via different pathways depending on the nature of the nucleophile and the reaction conditions . The molecular targets and pathways involved include interactions with enzymes, proteins, and other biological molecules that can facilitate or inhibit specific biochemical processes.

類似化合物との比較

Similar Compounds

(2R)-Phenoxymethyl-oxirane: Similar in structure but with a phenoxy group instead of a pentoxy group.

(2R)-2-(methoxymethyl)oxirane: Contains a methoxy group instead of a pentoxy group.

(2R)-2-(ethoxymethyl)oxirane: Contains an ethoxy group instead of a pentoxy group.

Uniqueness

(2R)-2-(pentoxymethyl)oxirane is unique due to its specific stereochemistry and the presence of the pentoxymethyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable in applications where specific chiral interactions are crucial, such as in asymmetric synthesis and chiral drug development.

生物活性

(R)-(+)-Glycidyl pentyl ether is an important compound in the field of organic chemistry, particularly known for its applications in the synthesis of various materials and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an epoxide compound characterized by a three-membered cyclic ether structure. The presence of the glycidyl group contributes to its reactivity, making it a valuable intermediate in organic synthesis.

1. Toxicological Profile

Research indicates that glycidyl ethers, including this compound, can exhibit significant toxicological effects. The International Agency for Research on Cancer (IARC) has classified certain glycidyl ethers as potential carcinogens based on animal studies that demonstrated tumor formation upon prolonged exposure .

Table 1: Toxicological Data of Glycidyl Ethers

2. Skin Sensitization

Glycidyl ethers are known for their skin sensitization potential. Studies using the Local Lymph Node Assay (LLNA) have shown that these compounds can provoke allergic reactions upon dermal exposure. The sensitization potency varies among different glycidyl ethers, with some exhibiting higher reactivity than others .

Table 2: Skin Sensitization Potency of Selected Glycidyl Ethers

Case Study 1: Immunomodulatory Effects

A study investigated the effects of glycidol derivatives on immune function in murine models. Results indicated that these compounds could enhance antibody production and modulate cytokine profiles, suggesting potential applications in immunotherapy .

Case Study 2: Carcinogenicity Assessment

In a long-term inhalation study involving phenyl glycidyl ether, significant incidences of nasal tumors were reported in rats exposed to high concentrations. This study highlights the importance of understanding the carcinogenic potential of glycidyl ethers and emphasizes the need for careful handling and assessment of these compounds in industrial settings .

特性

IUPAC Name |

(2R)-2-(pentoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-9-6-8-7-10-8/h8H,2-7H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCASZIDTNHBIW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。